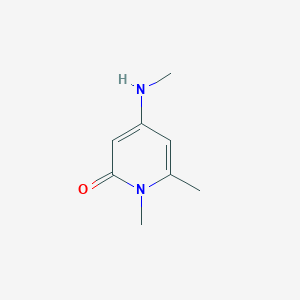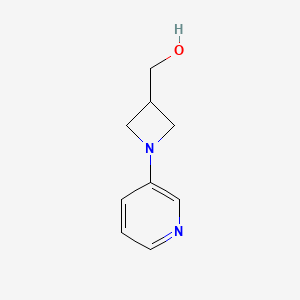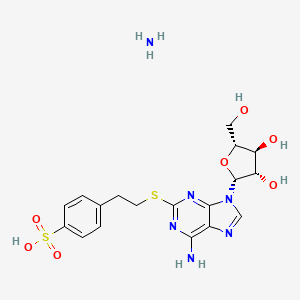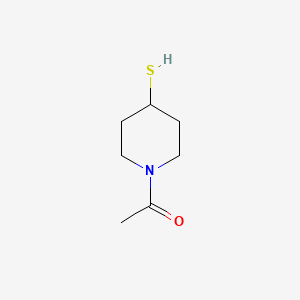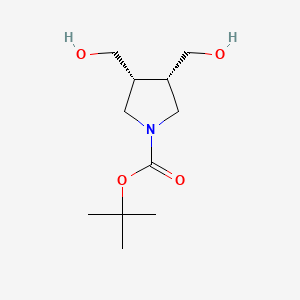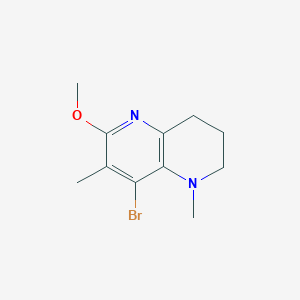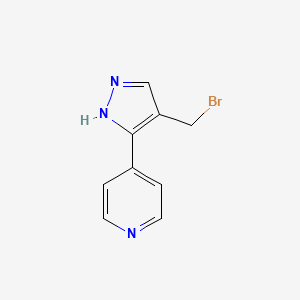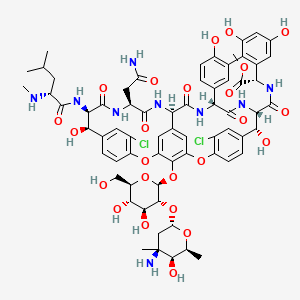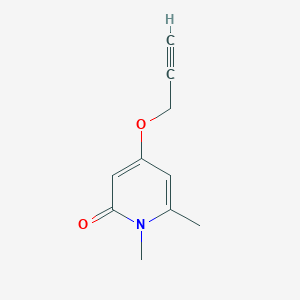
1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one
描述
1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one (DMPO) is a synthetic organic compound that has been increasingly studied in the recent years due to its potential applications in the scientific and medical fields. This compound has been found to have a variety of interesting properties, such as its ability to act as a radical scavenger, its chelating properties, and its ability to promote the formation of free radicals.
科学研究应用
Due to its interesting properties, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one has been studied for a variety of scientific applications. One of the most studied applications is its use as a radical scavenger. 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one has been found to have a high affinity for radicals and can be used to scavenge radicals from a variety of biological systems. This makes it a useful tool for studying the effects of free radicals on biological systems. Additionally, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one has been studied for its potential use in drug delivery systems, due to its ability to chelate metal ions and form complexes with drugs.
作用机制
The mechanism of action of 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one is not fully understood, however, it is believed to work by binding to radicals and chelating metal ions. When 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one binds to a radical, it forms a stable complex that is not easily broken down. This allows it to scavenge radicals from a variety of biological systems. Additionally, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one has been found to form complexes with metal ions, which can be used to deliver drugs to specific areas of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one are not fully understood, however, it has been found to have a variety of effects on biological systems. For example, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one has been found to reduce the production of reactive oxygen species, which can be beneficial for reducing oxidative stress. Additionally, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one has been found to increase the production of nitric oxide, which can be beneficial for increasing blood flow. Additionally, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one has been found to have anti-inflammatory effects, which can be beneficial for reducing inflammation in the body.
实验室实验的优点和局限性
The main advantage of using 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one in lab experiments is its ability to scavenge radicals from a variety of biological systems. This makes it a useful tool for studying the effects of free radicals on biological systems. Additionally, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one has been found to form complexes with metal ions, which can be used to deliver drugs to specific areas of the body.
However, there are some limitations to using 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one in lab experiments. For example, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one is relatively expensive, which can make it difficult to use in large-scale experiments. Additionally, due to its chemical nature, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one can be toxic to some biological systems, so caution should be taken when using it in experiments.
未来方向
There are a number of potential future directions for 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one research. One potential direction is to explore its potential use as an antioxidant. 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one has been found to reduce the production of reactive oxygen species, which can be beneficial for reducing oxidative stress. Additionally, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one could be studied for its potential use in drug delivery systems, due to its ability to chelate metal ions and form complexes with drugs. Additionally, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one could be studied for its potential use in cancer treatments, as it has been found to reduce the production of reactive oxygen species, which can be beneficial for reducing oxidative stress. Finally, 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one could be studied for its potential use in neurodegenerative disease treatments, as it has been found to increase the production of nitric oxide, which can be beneficial for increasing blood flow.
属性
IUPAC Name |
1,6-dimethyl-4-prop-2-ynoxypyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-4-5-13-9-6-8(2)11(3)10(12)7-9/h1,6-7H,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZXRLBAULSRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472771.png)
